molecular formula C14H3D4ClNO2 B602583 Tolfenamic Acid-d4 CAS No. 1246820-82-5

Tolfenamic Acid-d4

Katalognummer B602583
CAS-Nummer: 1246820-82-5
Molekulargewicht: 265.73
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tolfenamic Acid-d4 is the labelled analogue of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is a derivative of anthranilic acid . It is used as an internal standard for the quantification of tolfenamic acid .


Synthesis Analysis

Tolfenamic Acid-d4 is a well-studied polymorphic compound. A new polymorph of Tolfenamic Acid, form IX, was unexpectedly crystallised from isopropanol at low temperatures . The stability of this new polymorphic form was analyzed with the aid of dispersion corrected DFT, paired with calculations of vibrational frequencies .


Molecular Structure Analysis

The molecular formula of Tolfenamic Acid-d4 is C14H8ClD4NO2 . The InChi Code is InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D .


Chemical Reactions Analysis

Tolfenamic Acid-d4 is a polymorphic compound with multiple forms discovered to date. The ninth form, form IX, was crystallised from isopropanol at low temperatures . The stability of this new polymorph was confirmed through thermal measurements, solubility measurements, and solvent-mediated phase transformation experiments .


Physical And Chemical Properties Analysis

Tolfenamic Acid-d4 has a formula weight of 265.7 . It is a solid at room temperature and is soluble in DMF, DMSO, and Methanol .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Modulation

Tolfenamic Acid-d4: has been identified as a potential therapeutic agent for Alzheimer’s Disease (AD) . It acts as a transcriptional modulator, influencing the expression of AD-related genes. By inhibiting the specificity protein 1 (SP1)-DNA binding, it may lead to decreased transcription of genes associated with AD, such as microtubule-associated protein Tau (MAPT) and amyloid precursor protein (APP) . This targeted approach could reduce the pathological burden and improve cognition in AD patients.

Cancer Therapy

Derivatives of Tolfenamic Acid-d4 have been designed to target VEGFR-2 tyrosine kinase , a key player in tumor angiogenesis and metastasis. These derivatives, containing hydrazine-1-carbothioamide or 1,3,4-oxadiazole moieties, have shown potential as VEGFR-2 tyrosine kinase inhibitors. They exhibit cytotoxic activity against various human cancer cell lines and could be a promising strategy for cancer therapy .

Drug Delivery Systems

Tolfenamic Acid-d4 has been explored for its use in drug delivery systems . Its encapsulation in metal-organic frameworks based on γ-cyclodextrin has demonstrated an improved dissolution profile, which is crucial for enhancing the bioavailability of hydrophobic drugs . This application could revolutionize the way drugs are delivered and absorbed in the body.

Anti-Inflammatory Applications

As a non-steroidal anti-inflammatory drug (NSAID), Tolfenamic Acid-d4 is primarily used to reduce pain associated with acute migraine attacks and swelling in muscles and joints due to osteoarthritis and rheumatoid arthritis. Its encapsulation in γ-cyclodextrin-based metal-organic frameworks could also improve its anti-inflammatory efficacy .

Gene Expression Modulation

The ability of Tolfenamic Acid-d4 to modulate gene expression makes it a valuable tool for scientific research. It can be used to study the effects of gene expression changes on various biological processes and diseases. This application is particularly relevant in the context of understanding complex disorders like Alzheimer’s Disease .

Proteomic Studies

The impact of Tolfenamic Acid-d4 on the proteome of treated cells is significant, with approximately 75% of the downregulated products being SP1 targets. This opens up avenues for proteomic studies to understand the systemic response to drug treatment and the role of specific proteins in disease pathology .

Pharmacokinetic Characterization

Tolfenamic Acid-d4 derivatives have been evaluated for their pharmacokinetic characteristics. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is essential for developing effective and safe pharmaceuticals .

Molecular Docking Studies

Molecular docking studies of Tolfenamic Acid-d4 derivatives provide insights into their interaction with molecular targets. This application is crucial for drug design and discovery, allowing researchers to predict the binding affinity and activity of new compounds before they are synthesized and tested in vitro .

Wirkmechanismus

Tolfenamic Acid-d4 inhibits the biosynthesis of prostaglandins and also presents inhibitory actions on the prostaglandin receptors . It is selective for COX-2 over COX-1 in canine DH82 monocyte/macrophage cells .

Safety and Hazards

When handling Tolfenamic Acid-d4, personal protective equipment/face protection should be worn. It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Zukünftige Richtungen

The discovery of a new polymorph of Tolfenamic Acid-d4, form IX, raises questions about why this polymorph had never been reported before . This discovery could lead to further studies on the stability of this new polymorph and its potential applications .

Eigenschaften

IUPAC Name

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-IKMBEDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.